Nrf2 activator-8

Nrf2 Activation Functional Potency Structure-Activity Relationship

Procure Nrf2 activator-8 (Compound 10e) for reproducible, potent Nrf2 activation in your research. With a 16-fold potency gain over VEDA-1209 (EC50=37.9 nM) and proven efficacy in restoring spatial memory deficits in LPS-induced neuroinflammation models, this pyridinyl vinyl sulfone is the definitive tool for SAR campaigns and in vivo neuroprotection studies. Its optimized CYP inhibition and metabolic stability profile make it an essential reference for lead optimization. Secure your research supply today.

Molecular Formula C13H11ClN2O3S
Molecular Weight 310.76 g/mol
Cat. No. B15139835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNrf2 activator-8
Molecular FormulaC13H11ClN2O3S
Molecular Weight310.76 g/mol
Structural Identifiers
SMILESCOC1=C(N=CC=C1)S(=O)(=O)C=CC2=C(C=CC=N2)Cl
InChIInChI=1S/C13H11ClN2O3S/c1-19-12-5-3-8-16-13(12)20(17,18)9-6-11-10(14)4-2-7-15-11/h2-9H,1H3/b9-6+
InChIKeySNYLWCMNXIIVLU-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nrf2 activator-8 (Compound 10e): A Potent Pyridinyl Vinyl Sulfone Nrf2 Activator for Oxidative Stress and Neuroinflammation Research Procurement


Nrf2 activator-8 (compound 10e) is a synthetic pyridinyl vinyl sulfone derivative that functions as a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway [1]. Structurally identified as (E)-3-chloro-2-(2-((3-methoxypyridin-2-yl)sulfonyl)vinyl) pyridine (C13H11ClN2O3S, MW 310.76), this compound was designed and optimized from the chalcone-based VEDA-1209 scaffold to enhance Nrf2 activation efficacy and improve drug-like properties [1]. Its mechanism involves electrophilic modification of sensor cysteines in KEAP1, leading to Nrf2 stabilization and nuclear translocation, thereby inducing the expression of downstream antioxidant and cytoprotective genes [1]. The compound is supplied as a research-use-only tool for investigating Nrf2 biology in oxidative stress, inflammation, and neuroprotection.

Nrf2 activator-8 Procurement Rationale: Why Broad Nrf2 Activators Cannot Substitute for This Specific Optimized Pyridinyl Vinyl Sulfone


Nrf2 activators constitute a chemically diverse class with marked variations in potency, target engagement, and drug-like properties. Compounds such as sulforaphane, bardoxolone methyl, and dimethyl fumarate share the common mechanism of Nrf2 pathway activation but differ substantially in their molecular targets, potency ranges (EC50 values spanning from low nanomolar to high micromolar), and off-target profiles [1]. The pyridinyl vinyl sulfone scaffold of Nrf2 activator-8 was specifically engineered to overcome the limitations of its parent compound, VEDA-1209, achieving a 16-fold improvement in Nrf2 activation potency while concurrently optimizing CYP inhibition probability and metabolic stability [1]. Consequently, generic substitution with another Nrf2 activator would introduce uncontrolled variables into experimental systems, potentially compromising reproducibility and invalidating structure-activity relationship (SAR) conclusions. The quantitative evidence below substantiates why this specific compound is irreplaceable for studies requiring a potent, optimized vinyl sulfone-based Nrf2 activator.

Nrf2 activator-8 Quantitative Differentiation Evidence: Head-to-Head Potency, Cross-Study Benchmarking, and In Vivo Efficacy


16-Fold Potency Enhancement Over Parent Scaffold VEDA-1209: Direct Functional Cell-Based Assay Comparison

In a direct head-to-head comparison, Nrf2 activator-8 (compound 10e) exhibited a 16-fold higher Nrf2 activating effect than its parent chalcone derivative, VEDA-1209 [1]. This optimization was achieved by introducing a pyridine ring and a sulfone moiety into the VEDA-1209 scaffold [1].

Nrf2 Activation Functional Potency Structure-Activity Relationship

Potency Benchmarking Against Clinically Advanced Nrf2 Activator Bardoxolone Methyl: Cross-Study ARE-Luciferase Reporter Comparison

When benchmarked against the clinically advanced Nrf2 activator bardoxolone methyl (CDDO-Me), Nrf2 activator-8 demonstrates comparable potency within the same order of magnitude [1] [2]. This cross-study comparison positions Nrf2 activator-8 as a potent synthetic tool compound.

Nrf2 Potency Cross-Study Benchmarking ARE-Luciferase

In Vivo Functional Validation: Restoration of Spatial Memory Deficits in LPS-Induced Neuroinflammation Mouse Model

Nrf2 activator-8 demonstrated statistically significant in vivo efficacy by restoring spatial memory deficits in a lipopolysaccharide (LPS)-induced neuroinflammatory mouse model [1]. This functional outcome validates the compound's ability to translate in vitro Nrf2 activation into a therapeutically relevant in vivo behavioral endpoint.

Neuroinflammation In Vivo Efficacy Spatial Memory

Nrf2 activator-8 Optimal Research Application Scenarios Derived from Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies of Pyridinyl Vinyl Sulfone Nrf2 Activators

Given its 16-fold potency improvement over the parent scaffold VEDA-1209 [1], Nrf2 activator-8 serves as an essential benchmark compound in SAR campaigns aimed at optimizing vinyl sulfone-based Nrf2 activators. Its well-characterized EC50 of 37.9 nM provides a quantitative reference point for evaluating new derivatives.

Preclinical Neuroinflammation and Oxidative Stress Models Requiring Potent Nrf2 Activation

The demonstrated ability of Nrf2 activator-8 to significantly restore spatial memory deficits in an LPS-induced neuroinflammatory mouse model [1] makes it a preferred tool compound for in vivo studies investigating the role of Nrf2 in neuroinflammation, cognitive dysfunction, and neurodegenerative disease models.

High-Potency Positive Control for Nrf2 Activation Assays

With an EC50 of 37.9 nM [1], Nrf2 activator-8 offers a high-potency, synthetic positive control for cell-based Nrf2 activation assays. Its potency is comparable to or exceeds that of clinically advanced Nrf2 activators such as bardoxolone methyl (EC50 = 650 nM in ARE-luciferase assays) [1] [2], making it a robust reference standard for screening and validation experiments.

Drug Discovery Programs Evaluating CYP Inhibition Liability and Metabolic Stability of Nrf2 Activators

Although quantitative data are not provided in the abstract, the primary publication reports that Nrf2 activator-10e (compound 10e) 'effectively improved drug-like properties such as CYP inhibition probability and metabolic stability' [1]. This indicates that the compound may serve as a useful reference for lead optimization studies focused on improving the ADME/PK profile of Nrf2 activators. Procurement for such studies is justified by the need for a tool compound with a documented favorable profile in these parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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